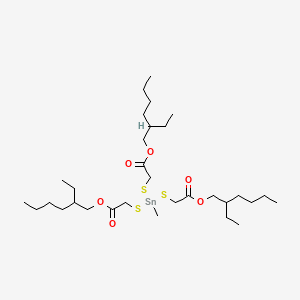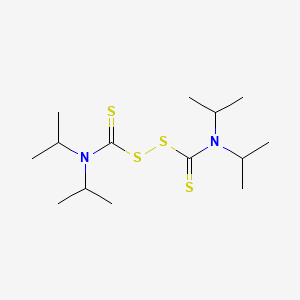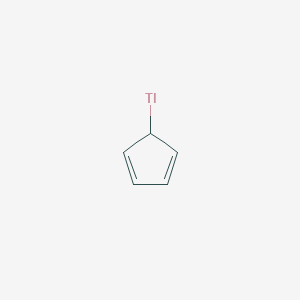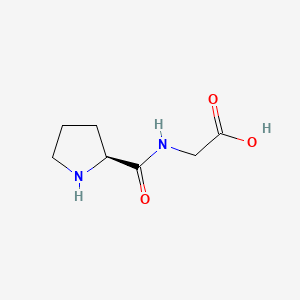
Dihydroethidium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydroethidium, also known as Hydroethidine, is a chemically reduced form of the commonly used DNA dye ethidium bromide . It is a cell-permeable, chemically reduced ethidium derivative that can be used as a fluorogenic probe for the detection of reactive oxygen species (ROS) .
Synthesis Analysis
Dihydroethidium can be prepared by sodium borohydride reduction of ethidium bromide . It is used in assays to measure ROS directly in live cells .Molecular Structure Analysis
Dihydroethidium displays blue fluorescence in the cytosol until oxidized, where it intercalates within a cell’s DNA, staining its nucleus a bright fluorescent red .Chemical Reactions Analysis
Dihydroethidium has been shown to be oxidized by superoxide to form 2-hydroxyethidium (2-OH-E +) or by non-specific oxidation by other sources of reactive oxygen species (ROS) to form ethidium (E +) .Physical And Chemical Properties Analysis
Dihydroethidium has a molecular weight of 315.41 g/mol and a chemical formula of C21H21N3 . It is soluble in DMSO .Scientific Research Applications
Detection of Intracellular Superoxide
DHE is widely used for detecting intracellular superoxide in cells. When oxidized by superoxide, DHE generates 2-hydroxyethidium, which provides specificity to superoxide assessment .
Superoxide Indicator in Live Cell Imaging
As a superoxide indicator, DHE exhibits blue fluorescence in the cytosol until oxidized, after which it intercalates within the cell’s DNA, staining its nucleus a bright fluorescent red .
Measurement of NADPH Oxidase Activity
DHE can be used to measure NADPH oxidase activity, an enzyme complex that produces superoxide .
Analysis of Oxidative Stress
DHE-derived fluorescence can be monitored to detect oxidative stress in various cell types, including human leukemia cells and microvascular endothelial cells .
Use in Intact Animals and Ex Vivo Tissues
Fluorescence lifetime imaging with DHE has been reassessed for its use in detecting superoxide in intact animals and ex vivo tissues .
Assessing ROS and Redox Equilibrium in Plant Cells
DHE is part of a suite of tools used for measuring reactive oxygen species (ROS) and redox markers in plant cells as part of their antioxidant strategies .
Mechanism of Action
Target of Action
Dihydroethidium, also known as hydroethidine, is primarily used as a fluorescent probe for the detection of reactive oxygen species (ROS), specifically superoxide anions . Its primary targets are these superoxide anions generated within cells .
Mode of Action
Dihydroethidium is a cell-permeable compound that exhibits blue fluorescence in the cytosol . When it interacts with superoxide anions, it undergoes oxidation to form 2-hydroxyethidium . This oxidized form of Dihydroethidium intercalates within the cell’s DNA, staining its nucleus a bright fluorescent red . This change in fluorescence is used to detect the presence and quantity of superoxide anions .
Biochemical Pathways
The biochemical pathway primarily affected by Dihydroethidium is the generation of superoxide anions, a type of ROS. These superoxide anions are produced in various cellular processes, including the mitochondrial electron transport chain . By detecting these superoxide anions, Dihydroethidium can provide insights into the oxidative activities within cells .
Pharmacokinetics
It is known that dihydroethidium is cell-permeable, allowing it to enter cells freely Once inside the cell, it interacts with superoxide anions to produce a fluorescent signal
Result of Action
The primary result of Dihydroethidium’s action is the generation of a fluorescent signal that indicates the presence of superoxide anions . This allows researchers to detect and quantify the level of oxidative activities within cells . It’s also used to analyze respiratory burst in phagocytes .
Action Environment
The action of Dihydroethidium can be influenced by various environmental factors. For instance, it is both light and air sensitive, and will oxidize to ethidium on storage unless kept under argon . Therefore, it should be stored and handled under specific conditions to maintain its stability and efficacy . Furthermore, the level of superoxide anions, and thus the effectiveness of Dihydroethidium, can be influenced by various cellular and extracellular conditions, including the presence of certain enzymes and the overall redox state of the cell .
Safety and Hazards
Future Directions
Dihydroethidium is widely used for detecting intracellular superoxide . It has been used in various research studies, including those involving NK cells, neutrophils, endothelial cells, HL60 cells, and macrophages . It is also used as an important dye for identifying cell proliferation and hypoxia in tumors .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Dihydroethidium involves the reaction of ethidium bromide with sodium borohydride in the presence of ethanol.", "Starting Materials": [ "Ethidium bromide", "Sodium borohydride", "Ethanol" ], "Reaction": [ "Dissolve ethidium bromide in ethanol to form a solution.", "Add sodium borohydride to the solution and stir for several hours.", "Filter the solution to remove any solid impurities.", "Concentrate the solution under reduced pressure to obtain a dark red solid.", "Purify the solid by recrystallization from ethanol to obtain Dihydroethidium." ] } | |
CAS RN |
38483-26-0 |
Product Name |
Dihydroethidium |
Molecular Formula |
C21H21N3 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
5-ethyl-6-phenyl-5,6-dihydrobenzo[h]isoquinoline-4,8-diamine |
InChI |
InChI=1S/C21H21N3/c1-2-15-20(13-6-4-3-5-7-13)17-10-14(22)8-9-16(17)18-11-24-12-19(23)21(15)18/h3-12,15,20H,2,22-23H2,1H3 |
InChI Key |
ZDWPSSBKIMIPMY-UHFFFAOYSA-N |
SMILES |
CCC1C(C2=C(C=CC(=C2)N)C3=CN=CC(=C13)N)C4=CC=CC=C4 |
Canonical SMILES |
CCC1C(C2=C(C=CC(=C2)N)C3=CN=CC(=C13)N)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















